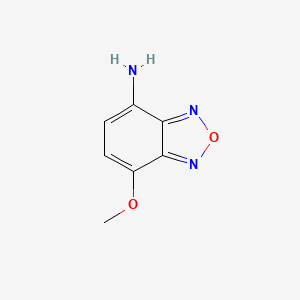

7-Methoxy-2,1,3-benzoxadiazol-4-amine

説明

7-Methoxy-2,1,3-benzoxadiazol-4-amine (CAS: 21036-51-1) is a benzoxadiazole derivative characterized by a methoxy group at the 7-position and an amine at the 4-position of the fused aromatic ring system. Its molecular formula is C₇H₇N₃O₂ (MW: 165.15 g/mol). This compound is part of a broader class of 2,1,3-benzoxadiazol-4-amine derivatives, which are structurally defined by a bicyclic core combining benzene and oxadiazole rings. These compounds are of interest due to their diverse applications in medicinal chemistry, fluorescent labeling, and as intermediates in organic synthesis .

特性

IUPAC Name |

4-methoxy-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-11-5-3-2-4(8)6-7(5)10-12-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQQPMBEQINDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NON=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,1,3-benzoxadiazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of o-nitroaniline derivatives followed by methoxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions: 7-Methoxy-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that benzoxadiazole derivatives, including 7-Methoxy-2,1,3-benzoxadiazol-4-amine, exhibit significant antiviral properties. A study demonstrated that compounds with similar structures could effectively inhibit the replication of viruses such as HIV and HSV-1. The mechanism often involves the disruption of viral entry into host cells or interference with viral replication pathways .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential of benzoxadiazole derivatives as neuroprotective agents. These compounds have shown promise in inhibiting enzymes linked to neurodegeneration, such as monoamine oxidase B and acetylcholinesterase. In vitro assays revealed that certain derivatives can enhance neuronal survival under stress conditions, suggesting their utility in treating conditions like Alzheimer's disease .

Analytical Chemistry Applications

Fluorescent Probes

this compound can be utilized as a fluorescent probe for the detection of amines and amino acids. The compound's ability to form stable derivatives with amines allows for enhanced detection limits in high-performance liquid chromatography (HPLC) applications. This property is particularly useful in environmental monitoring and food safety testing .

Derivatization Techniques

The compound has been employed in derivatization methods to improve the chromatographic separation and quantification of various analytes. For instance, its application in the derivatization of long-chain aliphatic amines has been documented, showcasing its effectiveness in quantitative analysis through fluorescence spectrophotometry .

Materials Science Applications

Nanoparticle Development

In materials science, this compound has been integrated into nanoparticle formulations for targeted drug delivery systems. These nanoparticles can encapsulate therapeutic agents and facilitate their targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects. Studies have shown improved biodistribution and therapeutic outcomes when using such nanocarriers .

Case Studies

作用機序

The mechanism of action of 7-Methoxy-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of glutathione S-transferase (GST), an enzyme involved in detoxification processes .

類似化合物との比較

Structural Variations and Substituent Effects

The biological and physicochemical properties of benzoxadiazol-4-amine derivatives are heavily influenced by substituents at the 7-position and the nature of the amine group. Below is a comparative overview:

Physicochemical and Spectroscopic Data

Key Spectroscopic Features

This compound :

7-Nitro Derivatives (e.g., S764609) :

- UV-Vis : Strong absorbance at ~450 nm due to nitro group conjugation.

- MS (Q Exactive Orbitrap) : High-resolution data confirms molecular ion at m/z 355.33 .

生物活性

Overview

7-Methoxy-2,1,3-benzoxadiazol-4-amine is a chemical compound with the molecular formula . It features a benzoxadiazole ring with a methoxy group at the 7th position and an amine group at the 4th position. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

- IUPAC Name : 4-methoxy-2,1,3-benzoxadiazol-7-amine

- CAS Number : 21036-51-1

- Molecular Weight : 165.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes such as glutathione S-transferase (GST), which plays a crucial role in detoxification processes within cells. This inhibition can lead to increased oxidative stress and subsequent apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's efficacy is often measured in terms of the half-maximal inhibitory concentration (IC50).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 3.1 | Doxorubicin | 0.5 |

| HCT116 (Colon) | 5.3 | Etoposide | 2.0 |

| HEK293 (Kidney) | 5.0 | - | - |

The compound shows selectivity towards certain cancer cell lines, particularly MCF-7, indicating its potential for targeted cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µM |

| Escherichia coli | 32 µM |

| Enterococcus faecalis | 8 µM |

These findings suggest that the compound could be utilized in developing new antimicrobial agents .

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and biological evaluation of various derivatives of benzoxadiazole compounds, including this compound. The research indicated that this compound exhibited strong antiproliferative activity across multiple cancer cell lines while also showcasing selective antibacterial properties against Gram-positive bacteria .

Another investigation focused on the interaction of benzoxadiazole derivatives with GSTs, revealing that certain modifications could enhance their inhibitory potency and selectivity towards tumor cells. This underscores the importance of structural variations in optimizing the biological activity of these compounds .

Q & A

Basic: What are the common synthetic routes for 7-Methoxy-2,1,3-benzoxadiazol-4-amine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclization reactions or condensation of precursors under controlled conditions. For example, benzoxadiazole derivatives are synthesized via refluxing with methanol as a solvent, followed by TLC monitoring to track reaction progress . Key parameters for optimization include:

- Temperature and Time : Prolonged reflux (e.g., 12 hours) ensures complete conversion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is used for purification .

- Catalysts : Acidic or basic catalysts may accelerate ring closure; phosphorous oxychloride (POCl₃) is effective for cyclization .

Basic: How is the structure of this compound characterized using spectroscopic methods?

Methodological Answer:

A multi-technique approach is employed:

- FTIR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3176 cm⁻¹, C=O at ~1699 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., methoxy group at δ ~3.82 ppm) . ¹³C NMR confirms carbon skeleton integrity.

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles (monoclinic systems with space group P21/n are common) .

Advanced: What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions between the methoxy group and nucleophiles, leveraging databases like PISTACHIO and REAXYS for reaction feasibility .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic or nucleophilic attack .

- Docking Studies : Assess binding affinities with biological targets (e.g., antimicrobial enzymes) using software like AutoDock .

Advanced: How to resolve discrepancies in reported biological activities of benzoxadiazole derivatives?

Methodological Answer:

Contradictions often arise from variations in:

- Purity : Impurities >5% skew bioactivity; recrystallization (e.g., ethanol) improves purity .

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols across studies to ensure reproducibility .

- Structural Analogues : Compare substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to consolidate data from multiple sources .

Basic: What are the key considerations in designing experiments to evaluate the antimicrobial activity of this compound?

Methodological Answer:

- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Control Groups : Include positive controls (e.g., ampicillin) and vehicle controls (e.g., DMSO) .

- Dose-Response Curves : Determine IC₅₀ values using serial dilutions (e.g., 0.1–100 μg/mL) .

- Mechanistic Studies : Combine MIC assays with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Advanced: How does the methoxy group position affect the electronic properties of benzoxadiazole derivatives, and how is this investigated?

Methodological Answer:

- X-ray Diffraction : Reveals steric effects; methoxy groups at position 7 create torsional angles of ~93.6° in the benzoxadiazole ring .

- Electrochemical Analysis : Cyclic voltammetry measures redox potentials; electron-donating methoxy groups raise HOMO levels, enhancing reactivity .

- Spectroscopic Mapping : UV-Vis spectra show bathochromic shifts due to extended π-conjugation when methoxy is para to the amine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。